molecular formula C16H14N4O6S B12185782 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B12185782
M. Wt: 390.4 g/mol
InChI Key: QVXZDXIIVDAXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with the molecular formula C16H14N4O6S. It is known for its unique structure, which includes a benzoxadiazole moiety and a benzodioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe final step involves coupling the benzoxadiazole derivative with the benzodioxole-5-carboxamide under specific reaction conditions .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s fluorescent properties also allow it to be used as a probe in studying cellular pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzoxadiazole moiety and a benzodioxole ring. This structure imparts specific chemical and physical properties, such as fluorescence and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H14N4O6S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H14N4O6S/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21)

InChI Key

QVXZDXIIVDAXSH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.